molecular formula C10H9FO3 B13200631 Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate

Cat. No.: B13200631
M. Wt: 196.17 g/mol
InChI Key: ZOXRNCDTPJXOAI-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. The presence of a fluorine atom and a carboxylate group in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and carboxylate group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate group, which confer distinct chemical and biological properties. These features make it particularly valuable for research and industrial applications.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H9FO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-4,8H,5H2,1H3

InChI Key

ZOXRNCDTPJXOAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2=C1C=C(C=C2)F

Origin of Product

United States

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